3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
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Overview
Description
3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a carboxylic acid moiety attached to an imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-methoxyimidazo[1,2-b]pyridazine, followed by carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride include:
- 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- Imidazo[1,2-a]pyridines
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O3.ClH/c1-15-5-3-2-4-10-6(8(13)14)7(9)12(4)11-5;/h2-3H,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNPYNGIHJIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NC(=C2Br)C(=O)O)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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